2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Overview
Description
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The compound also features a methoxyphenyl group and an ethanamine side chain
Mechanism of Action
Target of Action
Oxadiazoles, the core structure of this compound, have been known to interact with a wide range of targets due to their versatile structure .
Mode of Action
Oxadiazoles have been known to interact with their targets in various ways, depending on the substituents attached to the oxadiazole ring . The presence of the methoxyphenyl group could potentially influence the interaction with its targets.
Biochemical Pathways
Oxadiazoles have been known to affect various biochemical pathways, depending on their structure and the nature of their targets .
Pharmacokinetics
The presence of the methoxyphenyl group could potentially influence its pharmacokinetic properties .
Result of Action
Oxadiazoles have been known to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the oxadiazole intermediate.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be attached via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the ethanamine side chain, potentially leading to ring-opening or amine reduction products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amines or ring-opened products.
Substitution: Substituted oxadiazoles or phenyl derivatives.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine: Similar structure but with a hydroxy group instead of a methoxy group.
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine: Similar structure but with a methyl group instead of a methoxy group.
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11/h2-5H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZACEUGSCZILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406779 | |
Record name | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-52-6 | |
Record name | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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